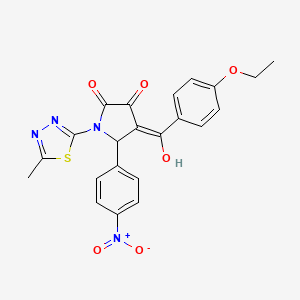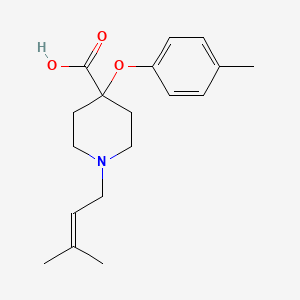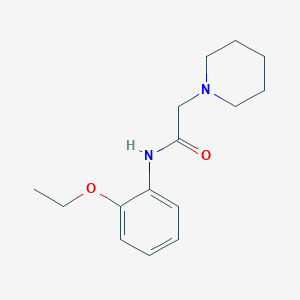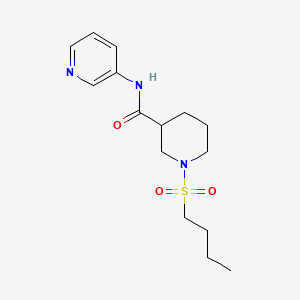![molecular formula C13H13N3O3S2 B5395625 methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in inflammation and cancer progression. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and are involved in the progression of certain types of cancer.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate has biochemical and physiological effects. Specifically, it has been shown to inhibit the activity of COX-2, which results in a decrease in the production of prostaglandins. This decrease in prostaglandin production leads to a decrease in inflammation and a decrease in the progression of certain types of cancer.
実験室実験の利点と制限
One advantage of using methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate in laboratory experiments is that it has been synthesized through a specific method that yields a high purity product. This allows for accurate and reproducible results in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
将来の方向性
There are several potential future directions for the study of methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a drug delivery system. Additionally, further studies could be conducted to elucidate its mechanism of action and to determine its effects on other biological pathways.
合成法
Methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is synthesized through a multi-step process. Initially, 4-methyl-2-pyrimidinethiol is reacted with acetic anhydride to form 4-methyl-2-acetylamino-pyrimidine-5-thiol. This compound is then reacted with methyl 2-bromo-3-thiophenecarboxylate in the presence of a base to yield methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate. This synthesis method has been optimized to yield a high purity product.
科学的研究の応用
Methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
特性
IUPAC Name |
methyl 2-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-8-3-5-14-13(15-8)21-7-10(17)16-11-9(4-6-20-11)12(18)19-2/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWJVBOZIRBUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)


![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)

![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)
